3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position of the benzoic acid core and a 2-fluoro-5-methoxycarbonylphenyl substituent at the 4-position. The methoxycarbonyl (ester) group at the 5-position of the distal phenyl ring introduces electron-withdrawing effects, which may influence solubility, acidity, and biological activity. Such compounds are often explored in medicinal chemistry and materials science due to fluorine's ability to modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-12(16)11(6-9)10-4-2-8(14(18)19)7-13(10)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDNAYENIUHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691464 | |
| Record name | 2,2'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-51-4 | |
| Record name | 2,2'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring make it susceptible to nucleophilic attack.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Esterification: Esters of this compound.
Reduction: Alcohols or amines derived from the original compound.
Scientific Research Applications
3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Methoxycarbonyl vs. Carboxy Groups
- 3-(2-carboxy-5-fluorophenyl)-4-fluorobenzoic acid () replaces the methoxycarbonyl group with a carboxylic acid. This substitution increases hydrophilicity and acidity (pKa ~2-3 for -COOH vs. ~4-5 for -COOCH₃), affecting solubility and ionizability in aqueous environments .
- 3-Fluoro-4-(4-morpholinyl)benzoic acid () substitutes the methoxycarbonylphenyl group with a morpholine ring, enhancing basicity and altering solubility profiles due to the amine functionality .
Trifluoromethyl vs. Methoxycarbonyl
Compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid () feature trifluoromethyl groups, which are stronger electron-withdrawing groups than methoxycarbonyl. This increases acidity (lower pKa) and metabolic stability but may reduce synthetic accessibility .
Key Insight : The methoxycarbonyl group balances moderate electron withdrawal with synthetic versatility, making it a preferred moiety in prodrug design.
Biphenyl vs. Single Phenyl Systems
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid () demonstrates that biphenyl systems enhance steric bulk and π-π stacking interactions, which are critical in crystal engineering and drug-receptor binding. In contrast, single-ring systems like the target compound offer greater conformational flexibility .
Data Table: Structural and Functional Comparison
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